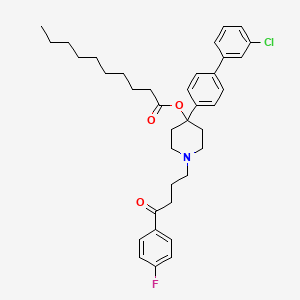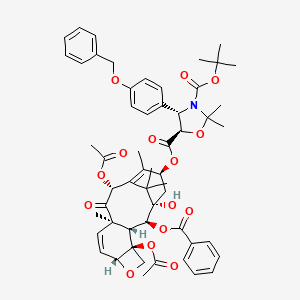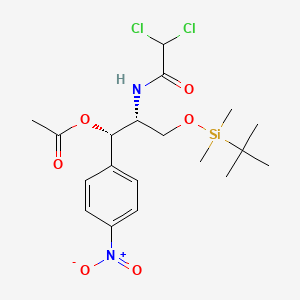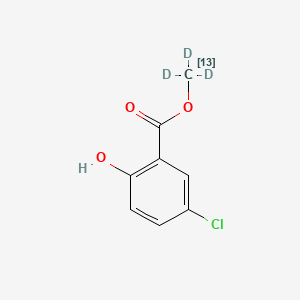
C8H7ClO3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate, also known as Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate, is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 190.602. The purity is usually 95%.
BenchChem offers high-quality Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estándares de contaminantes ambientales
Los compuestos marcados con isótopos estables como C8H7ClO3 se utilizan como estándares en el análisis ambiental. Ayudan en la cuantificación precisa de contaminantes en diversas muestras ambientales, como aire, agua, suelo y sedimentos, lo que facilita la evaluación de los niveles de contaminación y la efectividad de las políticas ambientales .
Síntesis orgánica
En química orgánica, This compound sirve como precursor o intermedio en la síntesis de moléculas más complejas. Su estructura única permite la introducción de un grupo cloro y un grupo hidroxilo protegido, que pueden manipularse para crear una amplia gama de compuestos orgánicos .
Diagnóstico clínico
Los compuestos marcados isotópicamente, incluido Trideuterio(1-13C)metil 5-cloro-2-hidroxibenzoato, se utilizan en ensayos de diagnóstico. Pueden servir como estándares internos en métodos basados en espectrometría de masas, lo que garantiza la precisión y exactitud en la medición de biomarcadores para diversas enfermedades .
Identificación y cuantificación químicas
El marcaje isotópico del compuesto es beneficioso para la identificación y cuantificación químicas. Puede utilizarse como estándar de referencia en espectroscopia de RMN y otras técnicas analíticas para determinar la estructura, la pureza y la concentración de las muestras químicas .
Propiedades
IUPAC Name |
trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHRMZKJXOWFC-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC(=O)C1=C(C=CC(=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
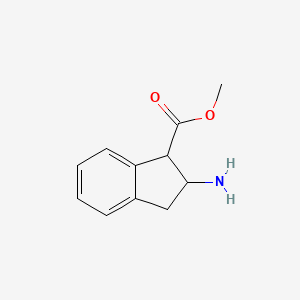
![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)
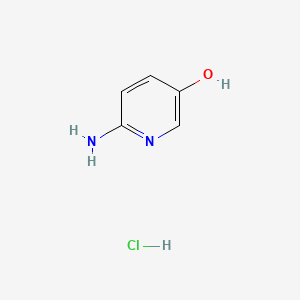


![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)

![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)
